N2,N6-Di-Cbz Avizafone

Catalog No.
S1798290
CAS No.
60067-14-3
M.F
C₃₈H₃₉ClN₄O₇
M. Wt
699.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N6-Di-Cbz Avizafone

CAS Number

60067-14-3

Product Name

N2,N6-Di-Cbz Avizafone

Molecular Formula

C₃₈H₃₉ClN₄O₇

Molecular Weight

699.19

Synonyms

N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide;

N2,N6-Di-Cbz Avizafone is a chemical compound with the molecular formula C38H39ClN4O7 and a CAS number of 60067-14-3. It is a derivative of Avizafone, which serves as a prodrug for Diazepam, a widely used medication for anxiety, seizures, and muscle spasms. The compound features two benzyloxycarbonyl (Cbz) protecting groups, which play a crucial role in its synthesis and biological activity. N2,N6-Di-Cbz Avizafone is primarily utilized as an intermediate in the synthesis of Avizafone, facilitating the controlled release of the active drug.

Typical of amine-containing compounds. Key reactions include:

  • Hydrolysis: The Cbz groups can be removed under acidic or basic conditions to yield Avizafone.
  • Reduction: The compound can undergo reduction reactions to modify its functional groups, potentially altering its pharmacological properties.
  • Acylation: It can react with acylating agents to introduce additional functional groups, enhancing its chemical diversity.

N2,N6-Di-Cbz Avizafone exhibits significant biological activity due to its role as a prodrug. Once metabolized, it releases Diazepam, which acts on the central nervous system by enhancing the effects of the neurotransmitter gamma-aminobutyric acid. This action leads to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. The compound's design allows for improved solubility and bioavailability compared to Diazepam itself.

The synthesis of N2,N6-Di-Cbz Avizafone involves several steps:

  • Protection of Amines: The amine groups in Avizafone are protected using benzyloxycarbonyl groups to prevent unwanted reactions during synthesis.
  • Formation of Intermediate Compounds: Various intermediates are synthesized through acylation and other reactions.
  • Final Coupling Reaction: The protected amines are coupled with other reactive species to form N2,N6-Di-Cbz Avizafone.

This multi-step process ensures high yields and purity of the final product.

N2,N6-Di-Cbz Avizafone is primarily applied in pharmaceutical research and development. Its main applications include:

  • Drug Development: As an intermediate in the synthesis of Diazepam, it is crucial for developing formulations that enhance drug delivery and efficacy.
  • Research: Used in studies exploring the pharmacokinetics and pharmacodynamics of Diazepam and related compounds.

Studies on N2,N6-Di-Cbz Avizafone focus on its interactions with biological systems, particularly regarding how it converts into Diazepam. Key findings include:

  • Enzymatic Hydrolysis: Research indicates that specific enzymes can rapidly hydrolyze N2,N6-Di-Cbz Avizafone into Diazepam, suggesting potential for fast-acting formulations.
  • Supersaturation Studies: Investigations into supersaturated solutions demonstrate that mixtures containing this compound can achieve rapid delivery of Diazepam, which is particularly beneficial in emergency medical situations such as seizure treatment .

N2,N6-Di-Cbz Avizafone shares structural similarities with several other compounds that also function as prodrugs or intermediates in drug synthesis. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
AvizafoneC38H39ClN4O7Prodrug of Diazepam; rapid conversion to active drug.
N-Boc TobramycinC23H45N5O11Antibiotic; utilizes similar protection strategies for amines.
N8-CoumaroylspermidineC16H25N3O2Involved in plant defense; structurally distinct but related through amine chemistry.
N6-Formyl-adenosineC11H13N5O4Nucleoside derivative; exhibits unique biological activities but shares synthetic pathways involving protection strategies.

The uniqueness of N2,N6-Di-Cbz Avizafone lies in its specific application as a prodrug for Diazepam and its tailored chemical structure that enhances solubility and bioavailability compared to traditional formulations.

Dates

Modify: 2023-08-15

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